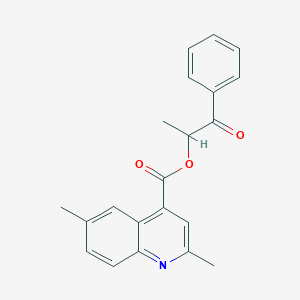
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate, also known as Q-VD-OPH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent caspase inhibitor that has been shown to have significant effects on cell death and survival.
作用机制
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate functions as a potent caspase inhibitor by binding to the active site of caspases and preventing their activation. Caspases are key enzymes involved in programmed cell death, and their inhibition can prevent cell death and promote cell survival. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit caspases 3, 8, and 9, which are involved in different pathways of cell death.
生化和生理效应
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to have significant effects on cell death and survival in various cell types. It has been shown to prevent apoptosis in cancer cells, protect neurons from cell death in neurodegenerative diseases, and promote cell survival in immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activation of caspase-1, which is involved in the inflammatory response.
实验室实验的优点和局限性
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and specificity for caspases. It can be used in various cell types and animal models to study the mechanisms of cell death and survival. However, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate also has some limitations. It may have off-target effects on other enzymes and pathways, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate in scientific research. One direction is to study its effects on different types of cancer cells and its potential as a therapeutic agent for cancer. Another direction is to study its effects on neurodegenerative diseases and its potential as a neuroprotective agent. Additionally, further research is needed to understand the mechanisms of action of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate and its potential off-target effects on other enzymes and pathways.
合成方法
The synthesis of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with 1-phenylpropan-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate product, which is then treated with oxalyl chloride to obtain the final product, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate.
科学研究应用
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been widely used in scientific research for its ability to inhibit caspases, which are key enzymes involved in programmed cell death. It has been shown to have significant effects on cell death and survival in various cell types, including cancer cells, neurons, and immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been used to study the mechanisms of cell death and survival in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
属性
CAS 编号 |
6625-61-2 |
|---|---|
产品名称 |
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate |
分子式 |
C21H19NO3 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
(1-oxo-1-phenylpropan-2-yl) 2,6-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-9-10-19-17(11-13)18(12-14(2)22-19)21(24)25-15(3)20(23)16-7-5-4-6-8-16/h4-12,15H,1-3H3 |
InChI 键 |
ILJCFVGMRRJACE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



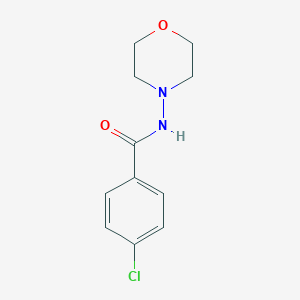
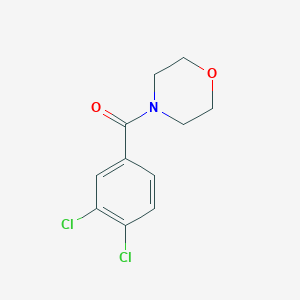
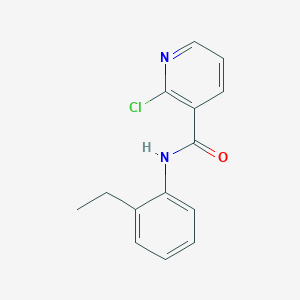
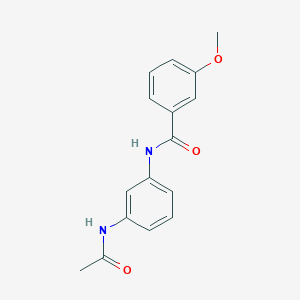
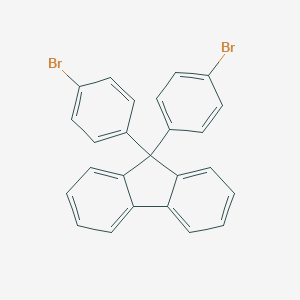
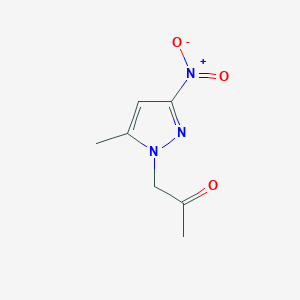
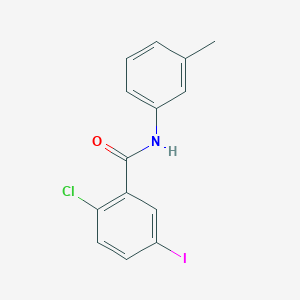
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
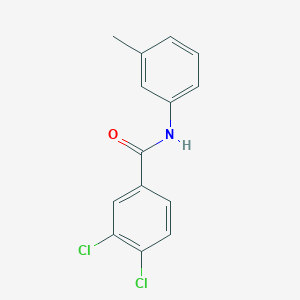
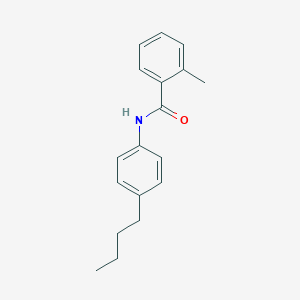
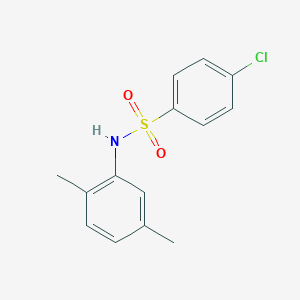
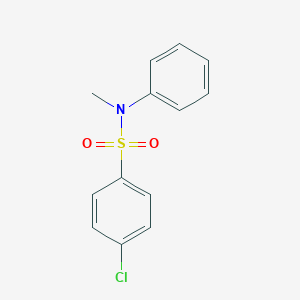
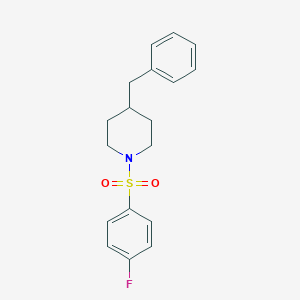
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)